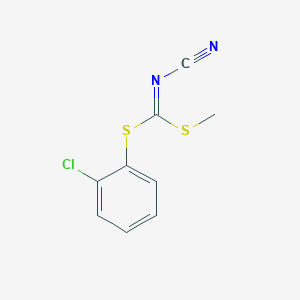
(2-Chlorophenyl) methyl cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl) methyl cyanocarbonimidodithioate, commonly known as CMCD, is a potent insecticide that belongs to the class of dithiocarbamates. It was first synthesized in the early 1970s and has since been widely used in agriculture to control pests and insects. CMCD has a broad spectrum of activity and is effective against a wide range of insect pests, including aphids, thrips, and mites.
Mecanismo De Acción
CMCD acts by irreversibly inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that CMCD can cause a range of biochemical and physiological effects in insects, including inhibition of growth and development, disruption of reproduction, and alteration of the immune system. CMCD has also been found to be toxic to non-target organisms, including bees, fish, and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMCD is its broad spectrum of activity, which makes it effective against a wide range of insect pests. However, its toxicity to non-target organisms and potential environmental impact are significant limitations. In addition, CMCD can be difficult to handle and requires careful storage and disposal.
Direcciones Futuras
There is ongoing research into the development of safer and more environmentally friendly alternatives to CMCD. One potential direction is the use of natural products as insecticides, such as plant extracts and essential oils. Another direction is the development of genetically modified crops that are resistant to insect pests, reducing the need for insecticides altogether.
Conclusion
(2-Chlorophenyl) methyl cyanocarbonimidodithioate is a potent insecticide that has been widely used in agriculture for decades. While it has proven to be highly effective against a wide range of insect pests, its potential environmental impact and toxicity to non-target organisms are significant concerns. Ongoing research into the development of safer and more environmentally friendly alternatives is essential to ensure sustainable pest management practices in agriculture.
Métodos De Síntesis
CMCD can be synthesized by reacting 2-chlorobenzaldehyde with methylamine, followed by reaction with carbon disulfide and sodium hydroxide. The resulting product is then treated with cyanogen chloride to form CMCD.
Aplicaciones Científicas De Investigación
CMCD has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. CMCD has also been studied for its potential use as a fungicide and herbicide.
Propiedades
Número CAS |
152381-98-1 |
|---|---|
Nombre del producto |
(2-Chlorophenyl) methyl cyanocarbonimidodithioate |
Fórmula molecular |
C9H7ClN2S2 |
Peso molecular |
242.8 g/mol |
Nombre IUPAC |
[(2-chlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 |
Clave InChI |
DRHCVTARQLZMQG-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CC=C1Cl |
SMILES canónico |
CSC(=NC#N)SC1=CC=CC=C1Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
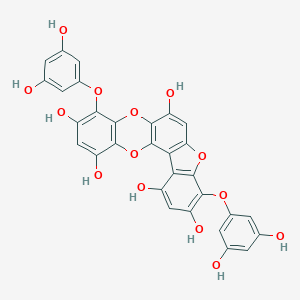
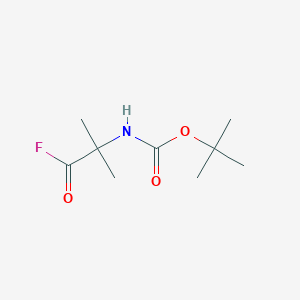
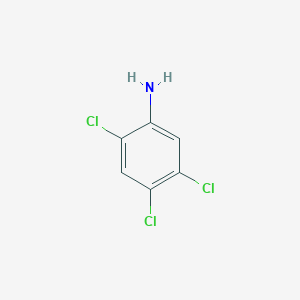
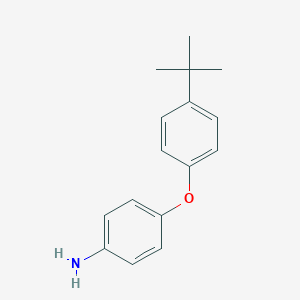
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
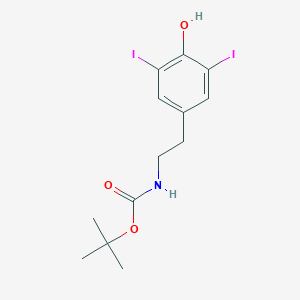
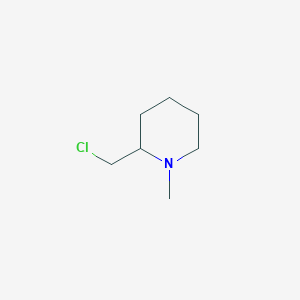
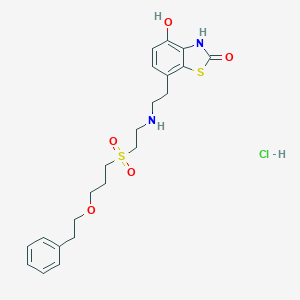
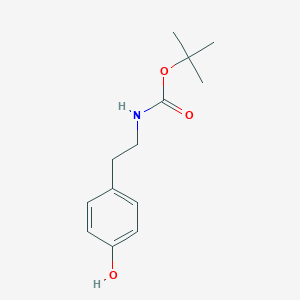
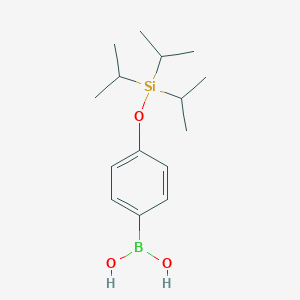
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)